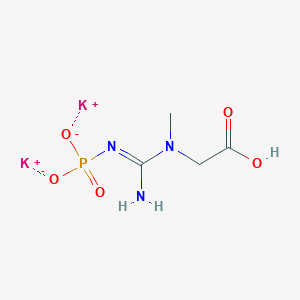
Phosphocreatine (dipotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain to recycle adenosine triphosphate, the energy currency of the cell . This compound plays a crucial role in energy storage and transfer within cells, particularly during periods of high energy demand.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphocreatine (dipotassium) can be synthesized through the phosphorylation of creatine. The reaction involves creatine and a phosphate donor, typically adenosine triphosphate, in the presence of creatine kinase. The reaction conditions include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of phosphocreatine (dipotassium) involves the large-scale enzymatic phosphorylation of creatine. The process is optimized for high yield and purity, often involving continuous flow reactors and immobilized enzyme systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Phosphocreatine (dipotassium) primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate and creatine .
Common Reagents and Conditions:
Phosphorylation: Creatine kinase, adenosine triphosphate, buffered aqueous solution.
Dephosphorylation: Creatine kinase, adenosine diphosphate, buffered aqueous solution.
Major Products Formed:
Phosphorylation: Phosphocreatine (dipotassium) and adenosine diphosphate.
Dephosphorylation: Creatine and adenosine triphosphate.
Scientific Research Applications
Phosphocreatine (dipotassium) has a wide range of applications in scientific research:
Mechanism of Action
Phosphocreatine (dipotassium) exerts its effects by acting as a rapidly mobilizable reserve of high-energy phosphates. It regenerates adenosine triphosphate from adenosine diphosphate by transferring its high-energy phosphate group. This process is catalyzed by the enzyme creatine kinase and is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as muscles and the brain .
Comparison with Similar Compounds
Adenosine Triphosphate: The primary energy currency of the cell, directly involved in energy transfer reactions.
Adenosine Diphosphate: The product of adenosine triphosphate dephosphorylation, which can be rephosphorylated by phosphocreatine.
Uniqueness: Phosphocreatine (dipotassium) is unique in its ability to rapidly regenerate adenosine triphosphate from adenosine diphosphate, providing a quick and efficient means of energy replenishment during periods of high energy demand. This property makes it particularly valuable in tissues with high energy turnover, such as skeletal muscle and the brain .
Properties
Molecular Formula |
C4H8K2N3O5P |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 |
InChI Key |
SQOKPBMWFCQTDM-UHFFFAOYSA-L |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


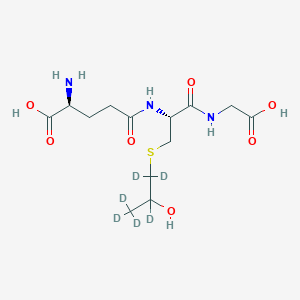
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
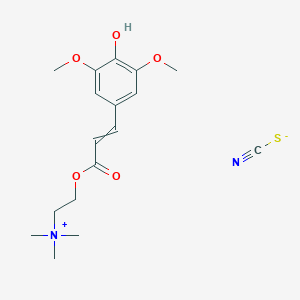
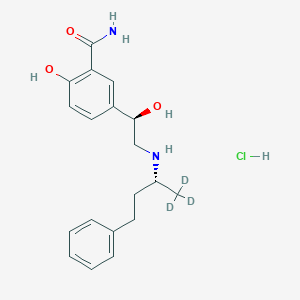
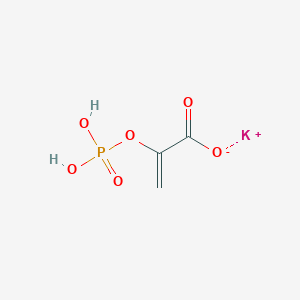
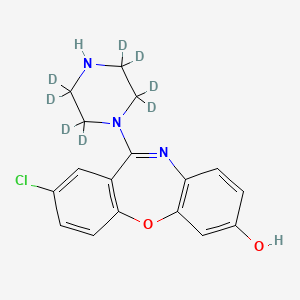

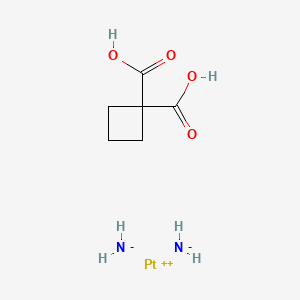
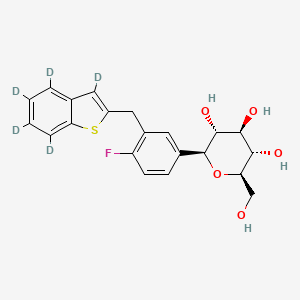
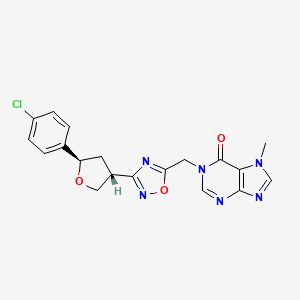

![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)

